N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodioxepin ring and a tetrazole ring, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reaction: The final step involves coupling the benzodioxepin derivative with a tetrazole-containing benzamide under suitable conditions, such as using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Examples include This compound and This compound .
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives or compounds containing benzodioxepin and tetrazole rings.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H15N5O3 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15N5O3/c23-17(12-2-5-14(6-3-12)22-11-18-20-21-22)19-13-4-7-15-16(10-13)25-9-1-8-24-15/h2-7,10-11H,1,8-9H2,(H,19,23) |
InChI Key |
MVATUETYBKCAER-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)OC1 |
Origin of Product |
United States |
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